![molecular formula C4H8ClN3O2 B6251228 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride CAS No. 1046079-44-0](/img/no-structure.png)
5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
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Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations in the synthesis process .Molecular Structure Analysis
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Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride involves the reaction of 1-aminoethanol with ethyl chloroformate to form 2-(chloroformate)ethylamine. This intermediate is then reacted with cyanic acid to form 5-[(2-chloroformate)ethyl]-1,3,4-oxadiazol-2-one, which is subsequently treated with ammonia to yield the final product.", "Starting Materials": [ "1-aminoethanol", "ethyl chloroformate", "cyanic acid", "ammonia" ], "Reaction": [ "1. 1-aminoethanol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2-(chloroformate)ethylamine.", "2. 2-(chloroformate)ethylamine is then reacted with cyanic acid in the presence of a base such as sodium hydroxide to form 5-[(2-chloroformate)ethyl]-1,3,4-oxadiazol-2-one.", "3. Finally, 5-[(2-chloroformate)ethyl]-1,3,4-oxadiazol-2-one is treated with ammonia in the presence of a base such as sodium hydroxide to yield 5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride." ] } | |
CAS RN |
1046079-44-0 |
Product Name |
5-[(1R)-1-aminoethyl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride |
Molecular Formula |
C4H8ClN3O2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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